![molecular formula C10H6N4O8 B12929995 1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid](/img/structure/B12929995.png)
1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid is a complex organic compound known for its unique structural properties and versatile applications. This compound consists of two imidazole rings connected by a carbon-carbon bond, with four carboxylic acid groups attached at the 4, 4’, 5, and 5’ positions. The presence of multiple carboxylic acid groups makes it highly reactive and suitable for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid typically involves the reaction of imidazole derivatives with suitable carboxylating agents. One common method is the reaction of 2,2’-biimidazole with carbon dioxide under high pressure and temperature conditions. This reaction can be catalyzed by transition metal complexes to enhance the yield and selectivity.
Industrial Production Methods: In industrial settings, the production of 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid may involve continuous flow reactors to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of imidazole-4,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced imidazole derivatives.
Substitution: The carboxylic acid groups can undergo substitution reactions with nucleophiles like amines or alcohols, forming amides or esters, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed:
Oxidation: Imidazole-4,5-dicarboxylic acid derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Amides and esters of imidazole.
Applications De Recherche Scientifique
1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid involves its ability to act as both a hydrogen bond donor and acceptor. This dual functionality allows it to interact with various molecular targets, including proteins and metal ions. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles or serve as probes in biochemical assays .
Comparaison Avec Des Composés Similaires
4,4’,5,5’-Tetranitro-1H,1’H-[2,2’-Biimidazole]-1,1’-diamine (DATNBI): Known for its use as a high-energy material with low sensitivity to mechanical stimuli.
Bis(3-amino-1,2,4-triazolium) 4,4’,5,5’-tetranitro-2,2’-biimidazol-1-ide: Exhibits excellent thermal stability and detonation properties.
Uniqueness: 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid stands out due to its multiple carboxylic acid groups, which provide a high degree of reactivity and versatility in chemical modifications. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Propriétés
Formule moléculaire |
C10H6N4O8 |
|---|---|
Poids moléculaire |
310.18 g/mol |
Nom IUPAC |
2-(4,5-dicarboxy-1H-imidazol-2-yl)-1H-imidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C10H6N4O8/c15-7(16)1-2(8(17)18)12-5(11-1)6-13-3(9(19)20)4(14-6)10(21)22/h(H,11,12)(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
Clé InChI |
LFYBCRPUHRUFLU-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(N1)C2=NC(=C(N2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12929917.png)
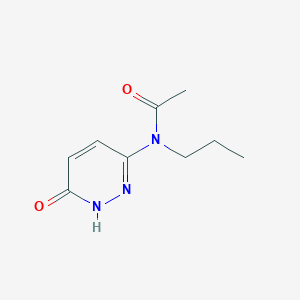
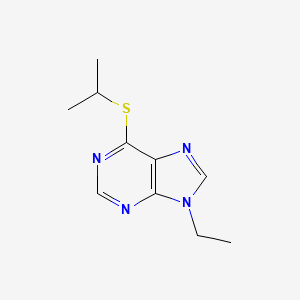

![Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12929937.png)


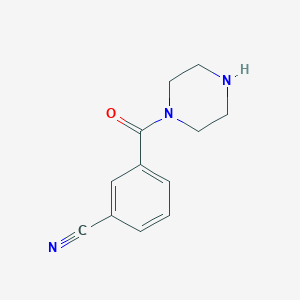
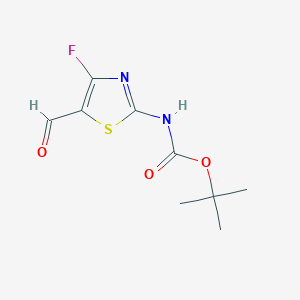
![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
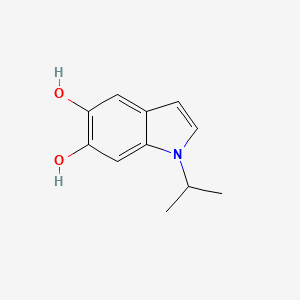
![6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12929962.png)


